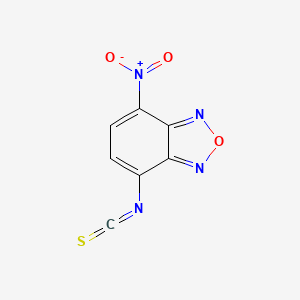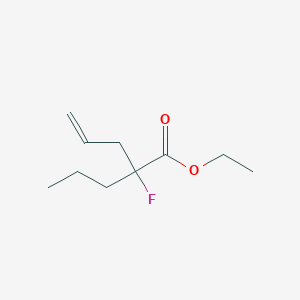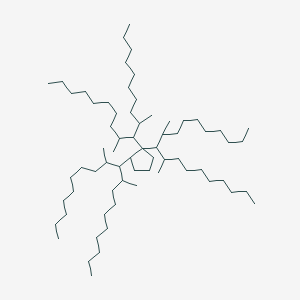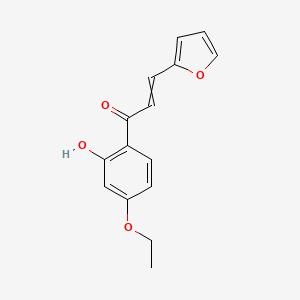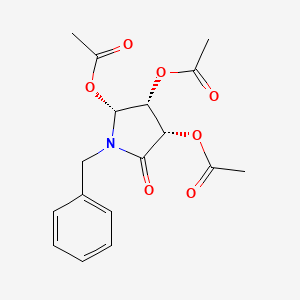
(2R,3R,4S)-1-Benzyl-5-oxopyrrolidine-2,3,4-triyl triacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R,4S)-1-Benzyl-5-oxopyrrolidine-2,3,4-triyl triacetate is a complex organic compound with a unique structure that includes a pyrrolidine ring substituted with benzyl and acetate groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R,4S)-1-Benzyl-5-oxopyrrolidine-2,3,4-triyl triacetate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the benzyl group and the acetylation of the hydroxyl groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process would include rigorous purification steps such as recrystallization or chromatography to isolate the final product.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring, potentially converting it to a hydroxyl group.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde, while reduction could produce a hydroxylated pyrrolidine derivative.
科学的研究の応用
(2R,3R,4S)-1-Benzyl-5-oxopyrrolidine-2,3,4-triyl triacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of fine chemicals and as a building block in organic synthesis.
作用機序
The mechanism of action of (2R,3R,4S)-1-Benzyl-5-oxopyrrolidine-2,3,4-triyl triacetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives.
類似化合物との比較
Ethyl acetoacetate: This compound is similar in that it contains an ester functional group and is used in organic synthesis.
Propofol Related Compound A: Another compound with a complex structure used in pharmaceutical applications.
Uniqueness: (2R,3R,4S)-1-Benzyl-5-oxopyrrolidine-2,3,4-triyl triacetate is unique due to its specific stereochemistry and the presence of multiple functional groups, which provide versatility in chemical reactions and potential biological activity.
特性
CAS番号 |
155397-98-1 |
|---|---|
分子式 |
C17H19NO7 |
分子量 |
349.3 g/mol |
IUPAC名 |
[(2R,3R,4S)-2,4-diacetyloxy-1-benzyl-5-oxopyrrolidin-3-yl] acetate |
InChI |
InChI=1S/C17H19NO7/c1-10(19)23-14-15(24-11(2)20)17(25-12(3)21)18(16(14)22)9-13-7-5-4-6-8-13/h4-8,14-15,17H,9H2,1-3H3/t14-,15+,17+/m0/s1 |
InChIキー |
UYUVTJQCTNMFTG-ZMSDIMECSA-N |
異性体SMILES |
CC(=O)O[C@@H]1[C@@H](C(=O)N([C@@H]1OC(=O)C)CC2=CC=CC=C2)OC(=O)C |
正規SMILES |
CC(=O)OC1C(C(=O)N(C1OC(=O)C)CC2=CC=CC=C2)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


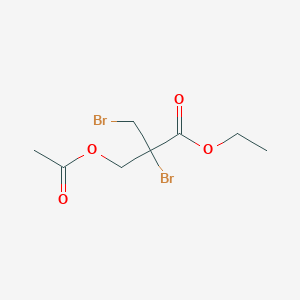


![2,4-Dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B14261777.png)

![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 2,5-dichlorobenzoate](/img/structure/B14261802.png)



